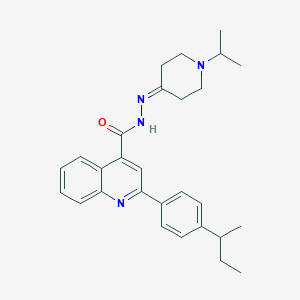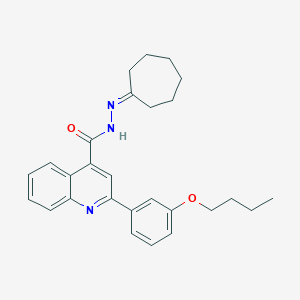![molecular formula C23H19Cl2N5O B454163 2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B454163.png)
2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a dichlorophenyl group and a pyrazolylmethylene group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, ethyl acetoacetate, and hydrazine hydrate.
Formation of Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving ethyl acetoacetate and 3,4-dichloroaniline.
Hydrazide Formation: The intermediate product is then reacted with hydrazine hydrate to form the carbohydrazide.
Final Condensation: The final step involves the condensation of the carbohydrazide with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the hydrazide moiety.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can be compared with other similar compounds:
Similar Compounds: Examples include other quinoline derivatives, such as chloroquine and quinine, which also have biological activities.
Uniqueness: The presence of the dichlorophenyl and pyrazolylmethylene groups in the compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.
Propiedades
Fórmula molecular |
C23H19Cl2N5O |
|---|---|
Peso molecular |
452.3g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19Cl2N5O/c1-3-30-14(2)16(13-27-30)12-26-29-23(31)18-11-22(15-8-9-19(24)20(25)10-15)28-21-7-5-4-6-17(18)21/h4-13H,3H2,1-2H3,(H,29,31)/b26-12+ |
Clave InChI |
BGOXJYUQRHODHP-RPPGKUMJSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
SMILES isomérico |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
SMILES canónico |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454080.png)

![5-[(1E)-1-{2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinylidene}ethyl]thiophene-2-carboxylic acid](/img/structure/B454084.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454085.png)
![5-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454090.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B454091.png)
![2-(4-tert-butylphenyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454092.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
![N-[3-(N-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454095.png)


![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454098.png)
![1-(4-isopropylphenyl)ethanone O-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B454100.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454101.png)
